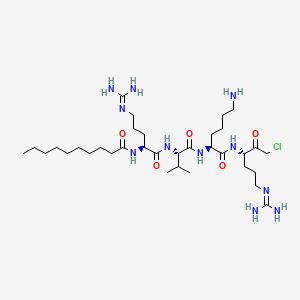

Decanoyl-arg-val-lys-arg-chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンは、フリンの活性部位に不可逆的に結合することによって効果を発揮し、そのタンパク質分解活性を阻害します。フリンは、さまざまなプロタンパク質を活性型に切断する役割を担っています。 フリンを阻害することによって、デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンは、これらのプロタンパク質の成熟を阻止し、それらに依存する生物学的プロセスを阻害します .

類似の化合物との比較

類似の化合物

デカン酸-Arg-Val-Lys-Arg-クロロメチルケトン: アミノ酸配列がわずかに異なる類似の化合物.

α1-アンチトリプシン・ポートランド: HIV研究で使用される別のフリン阻害剤.

d-Argベースのペプチド: フリンや他のプロタンパク質変換酵素を阻害するペプチド.

独自性

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンは、その高い特異性とフリンの不可逆的阻害によりユニークです。 これは、フリン媒介プロセスと抗ウイルス療法の開発に焦点を当てた研究において、貴重なツールとなります .

生化学分析

Biochemical Properties

Decanoyl-arg-val-lys-arg-chloromethylketone interacts with furin, a host proprotein convertase . It binds to the catalytic site of furin, acting as a potent inhibitor of cleavage and fusion activity of viral glycoproteins . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells . It exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific cell surface receptors, instigating a series of biochemical events that ultimately elicit the desired biological responses . It inhibits prM cleavage, which is evident from the significant increase in the prM/E index of ZIKV or JEV in dec-RVKR-cmk-treated Vero cells compared to DMSO-treated control cells .

Temporal Effects in Laboratory Settings

It has been observed that the maximum reduction of virus titer occurs in post-infection treatment .

Metabolic Pathways

It is known to interact with furin, a host proprotein convertase .

準備方法

合成経路と反応条件

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンの合成は、以下の手順を含みます。

デカン酸修飾: アルギニン残基へのデカン酸基の導入。

ペプチド合成: ペプチド鎖を形成するためのアミノ酸(アルギニン、バリン、アルギニン、リシン)の順次添加。

クロロメチルケトン修飾:

反応条件は、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用を含みます .

工業生産方法

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

大規模ペプチド合成: 自動ペプチド合成装置を使用して、大量のペプチド鎖を生成します。

精製: 粗生成物を、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製し、高純度の目的の化合物を得ます。

化学反応の分析

反応の種類

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンは、クロロメチルケトン基の存在により、主に置換反応を起こします。 この基は求核剤と反応して、さまざまな誘導体を形成することができます .

一般的な試薬と条件

求核剤: デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンとの反応で使用される一般的な求核剤には、アミン、チオール、アルコールが含まれます。

反応条件: これらの反応は、通常、ジメチルスルホキシド(DMSO)やアセトニトリルなどの有機溶媒中で、ペプチド鎖の分解を防ぐために穏やかな条件下で行われます.

主要な生成物

これらの反応から形成される主要な生成物は、デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンの誘導体であり、ここでクロロメチルケトン基は求核剤に置き換えられます .

科学的研究の応用

デカン酸-Arg-Val-Arg-Lys-クロロメチルケトンは、科学研究で幅広い用途を持っています。

類似化合物との比較

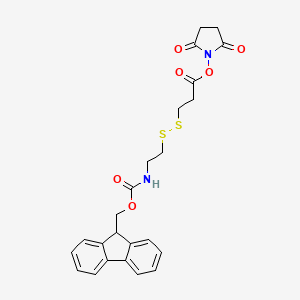

Similar Compounds

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A similar compound with a slightly different amino acid sequence.

α1-antitrypsin Portland: Another furin inhibitor used in HIV research.

d-Arg-based peptides: Peptides that inhibit furin and other proprotein convertases.

Uniqueness

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is unique due to its high specificity and irreversible inhibition of furin. This makes it a valuable tool in research focused on furin-mediated processes and the development of antiviral therapies .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)